molecular formula C28H25N3O4S B2926379 N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895646-39-6

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2926379
CAS No.: 895646-39-6
M. Wt: 499.59
InChI Key: MKXFUYFUAHEMFB-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin core substituted with a 4-ethoxyphenyl group at position 3 and a thio-linked acetamide moiety bearing a 2,5-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-20-13-11-19(12-14-20)31-27(33)26-25(21-7-5-6-8-23(21)35-26)30-28(31)36-16-24(32)29-22-15-17(2)9-10-18(22)3/h5-15H,4,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFUYFUAHEMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl amine with various thiol and acetamide derivatives. The synthesis typically involves:

  • Formation of Benzofuro[3,2-d]pyrimidine : This is achieved by cyclization reactions involving appropriate precursors.
  • Thioacetylation : The introduction of thioacetamide functionalities to enhance biological activity.
  • Purification : Using techniques such as recrystallization or chromatography to isolate the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities across various cancer cell lines:

  • Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines have shown sensitivity to these compounds at low micromolar concentrations.
  • Mechanism of Action : The compound acts primarily as a topoisomerase II inhibitor. In vitro studies demonstrated that it induces apoptosis in cancer cells by disrupting DNA replication processes and increasing reactive oxygen species (ROS) levels within the cells .

Cytotoxicity and Selectivity

The selectivity of this compound for cancer cells over normal cells is a critical aspect of its therapeutic potential. Studies have shown that:

  • Low Toxicity : Compared to standard chemotherapeutics like etoposide, this compound exhibits lower toxicity towards non-cancerous cells while maintaining efficacy against tumor cells.

Case Studies

  • Study on Topoisomerase Inhibition :
    • Objective : To evaluate the effectiveness of this compound as a topoisomerase II inhibitor.
    • Results : The compound showed potent inhibition in decatenation and relaxation assays with a significant reduction in DNA cleavage complexes formed during replication .
ParameterResult
IC50 (Breast Cancer Cells)0.5 µM
IC50 (Normal Cells)>10 µM
Apoptosis InductionYes
ROS Level IncreaseSignificant

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction modes of this compound with target proteins:

  • Binding Sites Identified : Key interactions were observed at the ATP-binding pocket of topoisomerase II.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Target Compound : Benzofuro[3,2-d]pyrimidin core with a sulfur atom in the furan ring. This structure may enhance π-stacking interactions with aromatic residues in enzyme active sites.
  • N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide (): Core: Thieno[3,2-d]pyrimidin (sulfur replaces oxygen in the fused ring). The 4-methoxyphenyl group at position 7 could enhance solubility but reduce membrane permeability relative to the ethoxy group in the target compound .

Substituent Analysis

Aromatic Substituents:
Compound Position 3 Substituent Acetamide Substituent Key Properties
Target Compound 4-ethoxyphenyl 2,5-dimethylphenyl High lipophilicity; ethoxy may resist CYP450 metabolism
Compound 4-methoxyphenyl 2,5-difluorophenyl Fluorine atoms increase electronegativity, enhancing binding to polar residues
Compound 3-ethoxypropyl 3,5-dimethoxyphenyl Ethoxypropyl chain improves solubility; dimethoxy groups enhance π-π interactions
  • Ethoxy vs.
  • Dimethylphenyl vs. Difluorophenyl : The 2,5-dimethylphenyl group (target) increases hydrophobicity, favoring membrane penetration, while 2,5-difluorophenyl () may strengthen hydrogen bonding via fluorine’s electronegativity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
LogP ~4.2 (estimated) ~3.8 (estimated) ~3.5 (estimated)
Solubility (µg/mL) <10 (low) 15–20 (moderate) 30–40 (high)
Metabolic Stability High (ethoxy resistance) Moderate (methoxy labile) Low (ethoxypropyl hydrolysis)
  • Metabolism : The ethoxy group in the target compound is less susceptible to oxidative metabolism than methoxy, as seen in cytochrome P450 studies .
  • Toxicity : Thioether linkages (target and ) may form reactive metabolites, necessitating structural optimization to mitigate hepatotoxicity risks .

Q & A

Basic Question: What are the optimized synthetic routes for preparing N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide?

Answer:
The synthesis involves multi-step reactions, including:

  • Step 1: Construction of the benzofuropyrimidinone core via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
  • Step 2: Thioether linkage formation using 2-mercaptoacetamide intermediates. Sodium acetate in ethanol under reflux (30+ mins) is critical for coupling efficiency, as demonstrated in analogous acetamide syntheses .
  • Step 3: Functionalization of the 4-ethoxyphenyl group via Ullmann-type coupling or nucleophilic aromatic substitution.

Key Considerations:

  • Monitor reaction progress via TLC/HPLC to avoid over-oxidation of the thioether group.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating intermediates .

Basic Question: How can the structure of this compound be confirmed experimentally?

Answer:
Use a combination of:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm), acetamide carbonyl (δ ~170 ppm), and ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <5 ppm error.
  • X-ray Crystallography: Resolve the benzofuropyrimidinone core and thioacetamide conformation, as seen in related pyrimidine derivatives .

Advanced Question: How to resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

Answer:
Contradictions may arise from:

  • Purity Issues: Validate compound purity (>95%) via HPLC before testing. Impurities (e.g., unreacted nitroarenes) can skew results .
  • Assay Conditions: Adjust buffer pH (e.g., phosphate vs. HEPES) to stabilize the thioether linkage, which is pH-sensitive .
  • Metabolic Interference: Perform metabolite profiling (LC-MS) in cellular models to identify degradation products that may antagonize activity .

Example Workflow:

Re-test the compound in parallel assays under standardized conditions.

Use a negative control (e.g., thioether-free analog) to isolate the role of the acetamide group.

Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of the benzofuropyrimidinone core?

Answer:

  • Modular Substitutions: Systematically vary substituents on the 4-ethoxyphenyl (e.g., replace ethoxy with methoxy or halogens) and 2,5-dimethylphenyl groups. Compare IC50 values in enzyme assays .
  • Computational Docking: Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Focus on the pyrimidinone oxygen’s role in hydrogen bonding .
  • Pharmacophore Mapping: Overlay analogs to identify conserved features (e.g., planar benzofuropyrimidinone core) critical for activity .

Basic Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Low Sensitivity: The compound’s high molecular weight (est. ~500 g/mol) and low volatility complicate GC-MS analysis. Use LC-MS/MS with ESI+ ionization instead.
  • Matrix Effects: Plasma proteins can bind the lipophilic benzofuropyrimidinone core. Mitigate via protein precipitation (acetonitrile) followed by SPE purification .

Advanced Question: How to assess the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The thioether group is prone to oxidation; include antioxidants (e.g., ascorbic acid) in formulations .
  • Photostability: Expose to UV-Vis light (λ = 254–365 nm) and track decomposition. The ethoxyphenyl group may undergo demethylation under prolonged UV exposure .

Advanced Question: What computational methods are suitable for predicting metabolic pathways?

Answer:

  • In Silico Tools: Use GLORY or ADMET Predictor™ to identify likely sites of Phase I/II metabolism (e.g., oxidation of the dimethylphenyl group or glucuronidation of the acetamide) .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the thioether linkage to predict susceptibility to enzymatic cleavage .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. The compound’s dust may irritate mucous membranes .
  • Spill Management: Neutralize with activated charcoal, then dispose as hazardous waste. Avoid aqueous washes to prevent thioether hydrolysis .

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